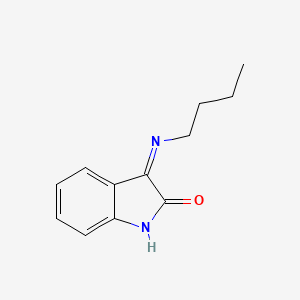
8-Fluoro-5-methylquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-5-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Métodos De Preparación
The synthesis of 8-Fluoro-5-methylquinoline-2-carboxylic acid can be achieved through several methods:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through cyclization of appropriate precursors.
Cross-Coupling Reactions: The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds, which can be employed in the synthesis of fluorinated quinolines.
Análisis De Reacciones Químicas
8-Fluoro-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of fluorinated quinolines.
Aplicaciones Científicas De Investigación
8-Fluoro-5-methylquinoline-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antineoplastic, and antiviral activities.
Agriculture: Some fluorinated quinolines have found applications as components in agricultural products.
Material Science: The compound can be used in the synthesis of liquid crystals and cyanine dyes, which have commercial applications.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-5-methylquinoline-2-carboxylic acid is not extensively documented. similar to other fluoroquinolines, it may target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex and leading to cell death . This mechanism is effective in killing bacteria and is a common feature of fluoroquinolone antibiotics .
Comparación Con Compuestos Similares
8-Fluoro-5-methylquinoline-2-carboxylic acid can be compared with other fluorinated quinolines:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
These compounds share the quinoline ring system and fluorine substitution, but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C11H8FNO2 |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
8-fluoro-5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-4-8(12)10-7(6)3-5-9(13-10)11(14)15/h2-5H,1H3,(H,14,15) |
Clave InChI |
ZVMMDEZJYVNONL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=NC2=C(C=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


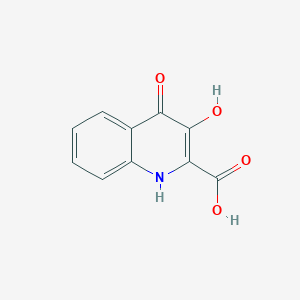
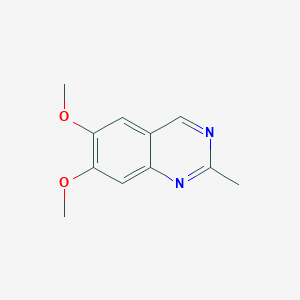
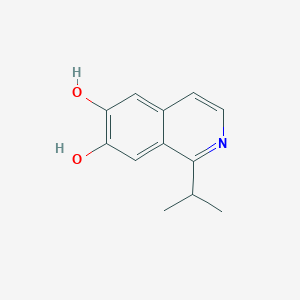

![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)

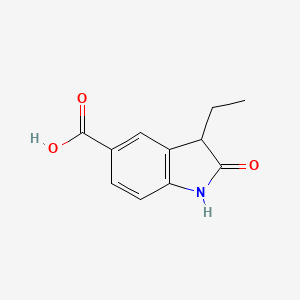
![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)


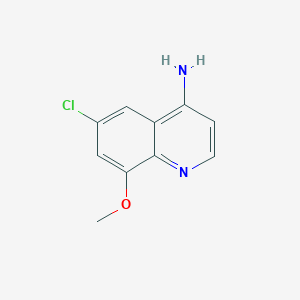
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895586.png)
